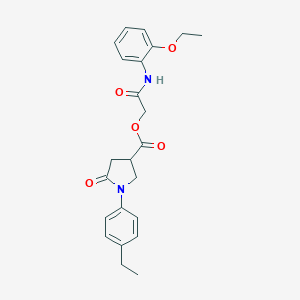![molecular formula C19H19NO6 B270947 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270947.png)
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known as AMPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of cyclopentanone derivatives and has been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2 activity, 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate reduces the production of inflammatory prostaglandins, leading to a reduction in inflammation and pain.
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has also been shown to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is activated in response to cellular stress. 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate induces apoptosis in cancer cells by activating the caspase cascade, which leads to the elimination of cancer cells.
Biochemical and Physiological Effects
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the activity of COX-2, leading to a reduction in inflammation and pain. 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has also been shown to induce apoptosis in cancer cells, leading to the elimination of cancer cells. In addition, 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been found to inhibit the replication of HCV and HIV.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications, making it a valuable compound for drug discovery research.
However, there are also some limitations associated with the use of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One area of research is the development of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research is the development of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate-based drugs for the treatment of cancer. 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has shown promise in inducing apoptosis in cancer cells, and further research is needed to determine its potential as a cancer therapy.
In addition, further research is needed to fully understand the mechanism of action of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. This will enable researchers to develop more effective drugs based on 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction of 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid with acetic anhydride to obtain the corresponding acetic acid derivative. The resulting compound is then reacted with 4-acetylaniline to form 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. The overall yield of this method is around 50%.
Wissenschaftliche Forschungsanwendungen
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain.
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has also been found to inhibit the growth of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which leads to the elimination of cancer cells. 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been studied in various cancer types, including breast cancer, lung cancer, and colon cancer.
In addition, 2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been shown to exhibit anti-viral properties. It has been found to inhibit the replication of the hepatitis C virus (HCV) and the human immunodeficiency virus (HIV).
Eigenschaften
Produktname |
2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate |
|---|---|
Molekularformel |
C19H19NO6 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
[2-(4-acetylanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C19H19NO6/c1-9(21)10-2-4-12(5-3-10)20-15(22)8-25-18(23)16-11-6-13-14(7-11)26-19(24)17(13)16/h2-5,11,13-14,16-17H,6-8H2,1H3,(H,20,22) |
InChI-Schlüssel |
VJRRGVUYOXJSEL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Löslichkeit |
53.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270865.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270866.png)
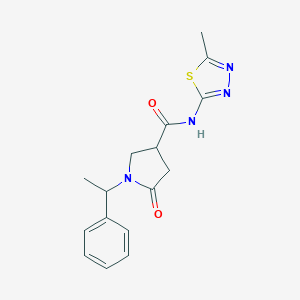
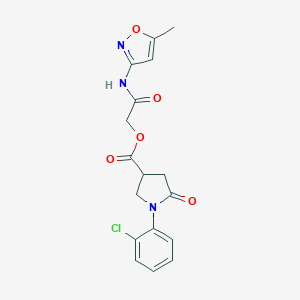
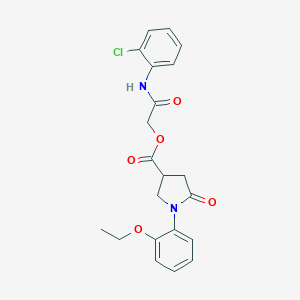
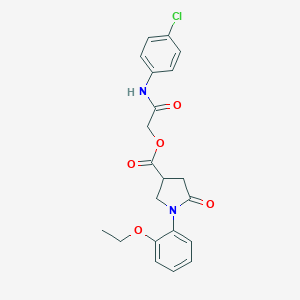
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270874.png)
![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)

